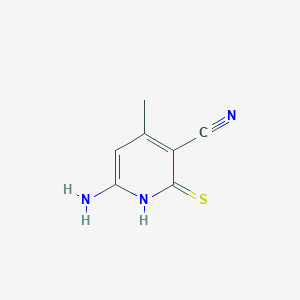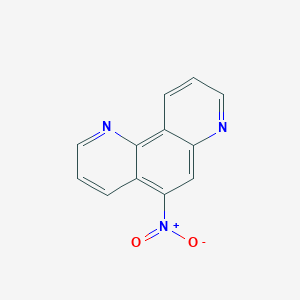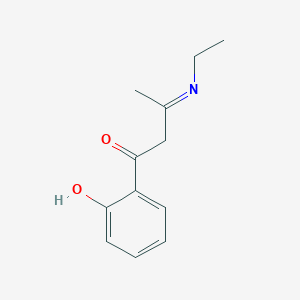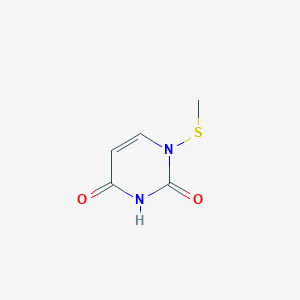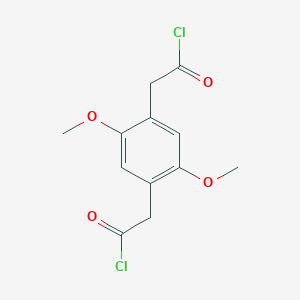
2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride: is an organic compound with the molecular formula C12H12Cl2O4 It is a derivative of 2,5-dimethoxybenzene, where two acetyl chloride groups are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride typically involves the reaction of 2,5-dimethoxybenzene with acetyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{2,5-Dimethoxybenzene} + 2 \text{Acetyl chloride} \rightarrow 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride ]
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution: Amides, esters.
Hydrolysis: Carboxylic acids.
Oxidation: Quinones.
Reduction: Alcohols.
科学研究应用
Chemistry: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: In the industrial sector, 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can be used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications to modify and functionalize different substrates.
相似化合物的比较
2,2’-(1,4-Phenylene)diacetyl chloride: Similar structure but lacks the methoxy groups.
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetyl chloride: Contains hydroxyl groups instead of methoxy groups.
2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronate ester groups instead of acetyl chloride groups.
Uniqueness: The presence of methoxy groups in 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in specific synthetic applications, such as the preparation of complex organic molecules and advanced materials.
属性
CAS 编号 |
51053-93-1 |
|---|---|
分子式 |
C12H12Cl2O4 |
分子量 |
291.12 g/mol |
IUPAC 名称 |
2-[4-(2-chloro-2-oxoethyl)-2,5-dimethoxyphenyl]acetyl chloride |
InChI |
InChI=1S/C12H12Cl2O4/c1-17-9-3-8(6-12(14)16)10(18-2)4-7(9)5-11(13)15/h3-4H,5-6H2,1-2H3 |
InChI 键 |
RYGBZTOVWNHBGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)Cl)OC)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
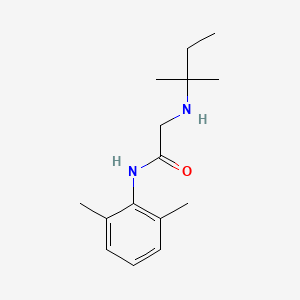



![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
